
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is a chemical compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce simpler amine compounds.
Aplicaciones Científicas De Investigación
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is used in the production of various materials, including plastics and textiles.
Mecanismo De Acción
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate involves its interaction with molecular targets in cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context.
Comparación Con Compuestos Similares
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Phenoxazine: The parent compound with a simpler structure.
Phenoxazin-5-ium, 3,7-bis(dimethylamino)-, acetate: A similar compound with different substituents.
Phenoxazin-5-ium, 3,7-bis(dipropylamino)-, acetate: Another variant with different alkyl groups.
These compounds share some properties but differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in various fields.
Propiedades
Número CAS |
79916-07-7 |
|---|---|
Fórmula molecular |
C20H26N3O.C2H3O2 C22H29N3O3 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C20H26N3O.C2H4O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;1-2(3)4/h9-14H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
PAQRKFBPHDBILN-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

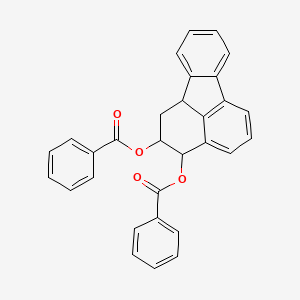
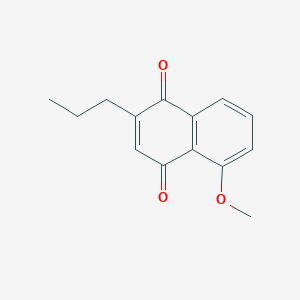
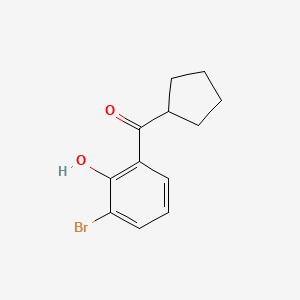
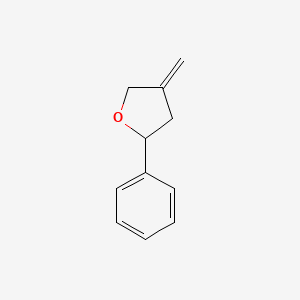
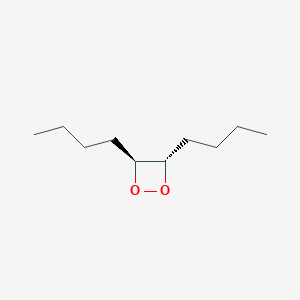
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

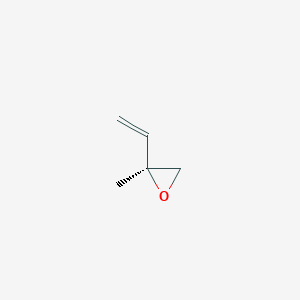
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

